molecular formula C11H16N2 B6334358 3-Piperidin-3-yl-phenylamine CAS No. 916421-42-6

3-Piperidin-3-yl-phenylamine

Cat. No. B6334358
CAS RN: 916421-42-6
M. Wt: 176.26 g/mol
InChI Key: BOSQHIJRMAXPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-3-yl-phenylamine, also known as 3-P3PA, is a heterocyclic compound composed of a nitrogen-containing piperidine ring and a phenylamine moiety. It is a versatile building block in organic synthesis, and has been widely used in the preparation of various drugs and pharmaceuticals. In addition to its synthetic utility, 3-P3PA has also been studied for its potential biological activities, such as anti-inflammatory, anti-cancer and anti-viral properties.

Scientific Research Applications

3-Piperidin-3-yl-phenylamine has been studied for its potential biological activities, such as anti-inflammatory, anti-cancer and anti-viral properties. It has also been used as a building block in the synthesis of various drugs and pharmaceuticals. In addition, 3-Piperidin-3-yl-phenylamine has been used in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 3-Piperidin-3-yl-phenylamine is not yet fully understood. However, it is believed that the piperidine ring of 3-Piperidin-3-yl-phenylamine is involved in interactions with various biological molecules, such as proteins and enzymes. It is also believed that the phenylamine moiety of 3-Piperidin-3-yl-phenylamine is involved in the binding of various biologically active molecules, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
3-Piperidin-3-yl-phenylamine has been shown to have anti-inflammatory, anti-cancer and anti-viral properties. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). 3-Piperidin-3-yl-phenylamine has also been shown to have neuroprotective effects, and to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Piperidin-3-yl-phenylamine in laboratory experiments is its availability and relatively low cost. In addition, 3-Piperidin-3-yl-phenylamine is relatively stable and can be stored for extended periods of time. However, 3-Piperidin-3-yl-phenylamine is highly toxic and should be handled with caution.

Future Directions

The potential applications of 3-Piperidin-3-yl-phenylamine are still being explored. Possible future directions include the development of new drugs and pharmaceuticals based on 3-Piperidin-3-yl-phenylamine, the exploration of its potential anti-inflammatory, anti-cancer and anti-viral properties, and the investigation of its potential as a neuroprotective agent. In addition, further research is needed to better understand the mechanism of action of 3-Piperidin-3-yl-phenylamine and its interactions with various biological molecules.

Synthesis Methods

3-Piperidin-3-yl-phenylamine can be synthesized from commercially available starting materials, such as piperidine, aniline, and hydrochloric acid. The synthesis of 3-Piperidin-3-yl-phenylamine involves a two-step reaction sequence. In the first step, piperidine and aniline are reacted in the presence of hydrochloric acid to form a piperidine-aniline adduct. In the second step, the adduct is reacted with anhydrous hydrogen chloride to form 3-Piperidin-3-yl-phenylamine. The reaction can be carried out in either an open-air or inert atmosphere.

properties

IUPAC Name

3-piperidin-3-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSQHIJRMAXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-3-yl-phenylamine

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